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Compound of Interest

Compound Name: Furfuryl octanoate

CAS No.: 39252-03-4

Cat. No.: B1606224 Get Quote

Executive Summary
Furfuryl Octanoate (CAS: 39252-03-4), also known as FEMA 3396, is a fatty acid ester

integrating a furan heterocycle with a medium-chain alkyl tail.[1][2][3] While widely utilized in

the flavor and fragrance industry for its sweet, waxy, and fruity profile, its structural duality—

combining an electron-rich aromatic ring with a lipophilic octanoate chain—makes it a valuable

intermediate in organic synthesis and bio-based surfactant development.

This guide provides a definitive reference for the structural identification of furfuryl octanoate.

It moves beyond simple peak listing to explain the spectroscopic causality—why specific

signals appear where they do—ensuring researchers can validate their samples with high

confidence.

Part 1: Molecular Identity & Structural Logic
Before interpreting spectra, one must understand the electronic environment of the molecule.

The structure consists of three distinct domains that dictate its spectral fingerprint:

The Furan Head: An electron-rich, aromatic heterocycle. The oxygen atom within the ring

imparts significant shielding/deshielding effects on adjacent protons.

The Methylene Bridge: A diagnostic

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1606224?utm_src=pdf-interest
https://www.benchchem.com/product/b1606224?utm_src=pdf-body
https://www.chembk.com/en/chem/ALPHA-FURFURYL%20OCTANOATE
https://pubchem.ncbi.nlm.nih.gov/compound/Furfuryl-octanoate
https://www.chemnet.com/cas/en/39252-03-4/FURFURYL-OCTANOATE.html
https://www.benchchem.com/product/b1606224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


linker connecting the ring to the ester. This is the "pivot point" for NMR verification.

The Octanoate Tail: A lipophilic

chain. While spectrally "boring" (overlapping alkyl signals), its integration values in NMR are
critical for confirming molar mass and purity.

Property Value

IUPAC Name Furan-2-ylmethyl octanoate

Molecular Formula

Molecular Weight 224.30 g/mol

Boiling Point ~139°C @ 10 mmHg

Refractive Index
1.456 – 1.464 (

)

Part 2: Synthesis & Sample Preparation (Self-
Validating Protocol)
To ensure the spectral data below matches your observations, the sample must be synthesized

or purified to remove free furfuryl alcohol (which complicates the aromatic region) and octanoic

acid.

Recommended Lab-Scale Synthesis (Steglich
Esterification)
For analytical standards, the Steglich esterification (DCC coupling) is preferred over acid

catalysis to prevent furan ring polymerization/charring.
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Figure 1: Steglich esterification pathway minimizing thermal degradation of the furan ring.

Purification for Spectral Analysis
Filtration: Remove precipitated DCU.

Wash: 1x with 0.5M HCl (removes DMAP), 2x with Sat.

(removes excess octanoic acid).

Drying: Anhydrous

.

Validation: No broad -OH stretch should be visible in IR around 3400

.

Part 3: Mass Spectrometry (The Fingerprint)
The mass spectrum of furfuryl octanoate is dominated by the stability of the furan ring. Unlike

aliphatic esters which often show McLafferty rearrangements, furfuryl esters favor the formation

of the resonance-stabilized furfuryl cation.

Diagnostic Fragmentation Table (EI, 70 eV)
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m/z Ion Identity
Mechanistic Origin
(Causality)

Relative
Abundance

224

Molecular Ion.[4]

Usually weak due to

facile fragmentation.

< 5%

127

Octanoyl Cation.[4]

Cleavage of the C-O

bond (acyl side).

10-20%

96

Furfuryl Alcohol

Radical.[4] Hydrogen

rearrangement.

5-10%

81

Furfuryl Cation (Base

Peak).[4] The C-O

bond breaks to

release the stable

aromatic cation.

100%

53

Ring fragmentation

(loss of CO from

furfuryl cation).[4]

15-25%

Fragmentation Logic Pathway
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Figure 2: The dominant fragmentation pathway favors the formation of the m/z 81 furfuryl

cation.[4]

Part 4: Infrared Spectroscopy (Functional Groups)
IR is your primary tool for confirming the ester linkage and the integrity of the furan ring.
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Frequency (

)
Vibration Mode Diagnostic Note

3120 - 3150 Stretch (Furan)

Weak, sharp band.[4]

Distinguishes aromatic H from

alkyl H.

2920, 2850 Stretch (Alkyl)

Strong, asymmetric/symmetric

stretches of the octanoate

chain.[4]

1735 - 1745 Stretch (Ester)

Critical Diagnostic. Strong,

sharp peak.[4] If broad/shifted

<1710, check for acid impurity.

1505, 1460 Ring Stretch
Characteristic "breathing"

modes of the furan ring.[4]

1150 - 1170 Stretch Asymmetric ester stretch.[4]

1010 - 1020 Furan Ring Mode
Diagnostic for 2-substituted

furans.

730 - 740 Rocking

Indicates a long alkyl chain (

).[4]

Part 5: Nuclear Magnetic Resonance (The Skeleton)
[6]
NMR provides the definitive structural proof. The data below is referenced to

(7.26 ppm for

, 77.16 ppm for

).

NMR (300/400 MHz, )
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Note: Multiplicities explain the neighbor relationships.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

7.41
dd (

)
1H Furan H-5

Deshielded by

the ring oxygen;

couples with H-4

and H-3.[4]

6.39
d (

)
1H Furan H-3

Adjacent to the

methylene

bridge.[4]

6.35
dd (

)
1H Furan H-4

The "beta"

proton of the

ring.[4]

5.08 s (Singlet) 2H

Key Signal.

Singlet confirms

no adjacent

protons on the

furan C2.[4]

Shifted downfield

by ester oxygen.

2.33
t (

)
2H

Adjacent to

carbonyl (

).[4]

1.63
quint (

)
2H

Standard alkyl

chain beta-

position.[4]

1.25 - 1.35 m (Multiplet) 8H Bulk
The "envelope"

of the octanoate

chain.[4]

0.88
t (

)
3H Terminal Typical methyl

triplet.[4]
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NMR (75/100 MHz, )
Shift (

, ppm)
Carbon Type Assignment

173.5 Quaternary C=O[4] (Ester Carbonyl)

149.6 Quaternary Furan C-2 (Ipso carbon)

143.2 CH Furan C-5 (Alpha carbon)

110.6 CH Furan C-3/C-4

110.5 CH Furan C-3/C-4

58.1 (Benzylic-like position)

34.2 -Carbon (Octanoate)

31.7 Carbon

29.1 - 22.6 Bulk Alkyl Chain

14.1 Terminal Methyl

Part 6: Quality Control & Impurity Profiling
When analyzing commercial or synthesized furfuryl octanoate, watch for these common

impurities:

Furfuryl Alcohol (Precursor):

NMR: Look for a signal at

4.60 ppm (

-OH) and a broad singlet (OH).

MS: Increase in m/z 98.[5][6]

Octanoic Acid (Precursor/Hydrolysis Product):
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NMR: Look for a triplet at

2.38 ppm (shifted slightly downfield from the ester alpha-proton).

IR: Broad "O-H" stretch 2500-3300

(carboxylic acid dimer).[4]

Furfural (Oxidation Product):

NMR: Distinct aldehyde proton at

9.6 ppm.[6]

Visual: Sample turns dark brown/black upon standing (polymerization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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